
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Méthodes De Préparation
The synthesis of 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromothiophene-2-carbaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which are of interest in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Known for its anti-inflammatory and antioxidant properties.
3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one: Studied for its antimicrobial and anticancer activities.
3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chalcones.
Propriétés
IUPAC Name |
3-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJEANURYCSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
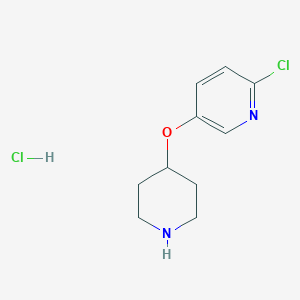
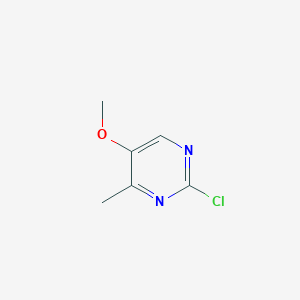
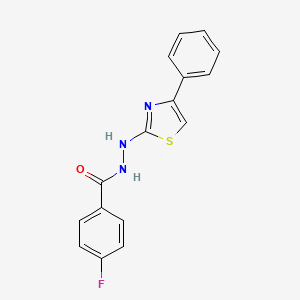

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
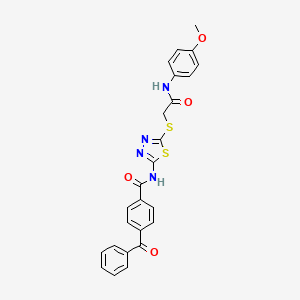
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
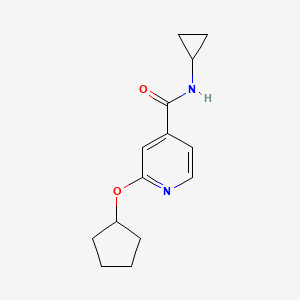

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)

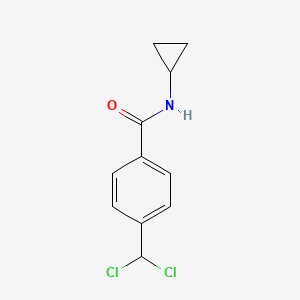
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)
